molecular formula C11H12BrFO3 B7996372 2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolane

2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolane

Cat. No.: B7996372
M. Wt: 291.11 g/mol
InChI Key: XJCIXZVDKDBVCS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolane (CAS 1443349-96-9) is a cyclic ether derivative with a dioxolane ring (1,3-dioxolane) and a phenoxy group substituted with bromine and fluorine at the 4- and 2-positions, respectively. Its molecular formula is C₁₁H₁₂BrFO₃, with a molecular weight of 291.12 g/mol . The compound exhibits moderate polarity due to the dioxolane ring and aromatic substituents, influencing its solubility in organic solvents.

Applications
The compound’s bromine and fluorine substituents enhance electrophilic reactivity, making it a candidate for pharmaceutical intermediates (e.g., kinase inhibitors) or agrochemical precursors. Its dioxolane moiety may also act as a protecting group in synthetic chemistry .

Properties

IUPAC Name

2-[2-(4-bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO3/c12-8-1-2-10(9(13)7-8)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCIXZVDKDBVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 4-bromo-2-fluorophenol with ethylene oxide in the presence of a base to form the intermediate 2-(4-bromo-2-fluorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxolane under acidic conditions to yield the final product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to 60°C

    Acid Catalyst: Sulfuric acid or p-toluenesulfonic acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous flow reactors: To ensure consistent reaction conditions and high yield

    Purification: Using techniques such as distillation, recrystallization, or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the dioxolane ring.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone for halogen exchange

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst

Major Products

    Substitution: Formation of iodinated or other halogenated derivatives

    Oxidation: Formation of quinones or phenolic derivatives

    Reduction: Formation of dehalogenated compounds or modified dioxolane rings

Scientific Research Applications

2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key differences arise from substituent positions and functional groups:

Compound Name (CAS) Substituents on Phenoxy Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound (1443349-96-9) 4-Bromo-2-fluoro C₁₁H₁₂BrFO₃ 291.12 Moderate polarity; potential agrochemical use
2-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,3-dioxolane (1443322-55-1) 3-Bromo-5-fluoro C₁₁H₁₂BrFO₃ 291.12 Similar polarity; positional isomerism may alter metabolic pathways
2-[2-(2-Bromo-5-fluorophenoxy)ethyl]-1,3-dioxolane (1443354-28-6) 2-Bromo-5-fluoro C₁₁H₁₂BrFO₃ 291.12 Altered electrophilicity due to bromine proximity to oxygen
2-[2-(2,4-Difluorophenoxy)ethyl]-1,3-dioxolane (1225539-40-1) 2,4-Difluoro C₁₁H₁₂F₂O₃ 230.21 Lower molecular weight; higher solubility in polar solvents
2-[2-(4-Bromo-3-methylphenoxy)ethyl]-1,3-dioxolane (1443349-51-6) 4-Bromo-3-methyl C₁₂H₁₅BrO₃ 303.15 Steric hindrance from methyl group; slower reaction kinetics
2-[2-(4-Bromo-2-methoxyphenoxy)ethyl]-1,3-dioxolane (2142217-40-9) 4-Bromo-2-methoxy C₁₂H₁₅BrO₄ 303.15 Methoxy group enhances polarity; potential for glycosylation reactions

Reactivity and Stability

  • C-H Bond Dissociation Energy (BDE): 1,3-Dioxolane derivatives exhibit BDEs around 90 kcal/mol , slightly lower than 1,4-dioxane (93.2 kcal/mol), making them more reactive in radical addition reactions .
  • Metabolism: Halogenated analogs like the target compound resist oxidative metabolism compared to non-halogenated derivatives. For example, doxophylline (a theophylline-dioxolane analog) undergoes regioselective oxidation at the dioxolane ring, but bromine/fluorine substituents in the target compound may slow this process .

Biological Activity

2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolane is an organic compound characterized by its unique dioxolane ring structure and the presence of bromine and fluorine substituents on the aromatic ring. These structural features significantly influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrFO3C_{11}H_{12}BrFO_{3}, with a molecular weight of approximately 305.14 g/mol. The presence of halogen atoms (bromine and fluorine) often enhances the lipophilicity and reactivity of organic compounds, which can lead to increased biological activity.

Property Value
Molecular FormulaC11H12BrFO3C_{11}H_{12}BrFO_{3}
Molecular Weight305.14 g/mol
Key Functional GroupsDioxolane, Phenoxy
SubstituentsBromine, Fluorine

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance binding affinity, which can lead to inhibition of enzymatic activity or modulation of receptor functions. Research indicates that compounds with similar structures often exhibit notable biological activities, including:

  • Antimicrobial Activity: The compound has shown potential in inhibiting bacterial growth.
  • Anti-inflammatory Properties: Similar compounds have been evaluated for their ability to reduce inflammation.
  • Enzyme Inhibition: The unique structural features allow for interaction with various enzymes, potentially leading to therapeutic applications.

Case Studies

  • Antimicrobial Activity Evaluation:
    A study assessed the antimicrobial properties of compounds structurally similar to this compound. Results indicated significant inhibition against several bacterial strains, suggesting potential as an antibacterial agent .
  • Enzyme Inhibition Studies:
    Investigations into the enzyme inhibition capabilities revealed that the compound could inhibit specific enzymes involved in inflammatory pathways. This was evidenced by a decrease in pro-inflammatory cytokines in vitro .

Comparative Analysis with Analogous Compounds

To better understand the biological activity of this compound, a comparison with related compounds was conducted:

Compound Molecular Formula Biological Activity
This compoundC11H12BrFO3C_{11}H_{12}BrFO_{3}Antimicrobial, Anti-inflammatory
2-(2-(5-Bromo-2-fluorophenoxy)ethyl)-1,3-dioxolaneC12H14BrFO3C_{12}H_{14}BrFO_{3}Moderate antimicrobial properties
2-(3-bromo-5-trifluoromethylphenyl)-1,3-dioxolaneC10H8BrF3O2C_{10}H_{8}BrF_{3}O_{2}Strong enzyme inhibition

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